molecular formula C8H8BrNOS B13554351 5-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one

5-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one

Cat. No.: B13554351
M. Wt: 246.13 g/mol
InChI Key: SAVFGEKSJJCJEE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one typically involves the bromination of 1-methyl-3H-1lambda6,2-benzothiazol-1-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane . The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the biological activity being studied. For example, in antimicrobial studies, the compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H8BrNOS

Molecular Weight

246.13 g/mol

IUPAC Name

5-bromo-1-methyl-3H-1,2-benzothiazole 1-oxide

InChI

InChI=1S/C8H8BrNOS/c1-12(11)8-3-2-7(9)4-6(8)5-10-12/h2-4H,5H2,1H3

InChI Key

SAVFGEKSJJCJEE-UHFFFAOYSA-N

Canonical SMILES

CS1(=NCC2=C1C=CC(=C2)Br)=O

Origin of Product

United States

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